7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]
CAS No.: 1283090-73-2
Cat. No.: VC3430540
Molecular Formula: C11H13FN2O
Molecular Weight: 208.23 g/mol
* For research use only. Not for human or veterinary use.
![7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] - 1283090-73-2](/images/structure/VC3430540.png)
Specification
CAS No. | 1283090-73-2 |
---|---|
Molecular Formula | C11H13FN2O |
Molecular Weight | 208.23 g/mol |
IUPAC Name | 7-fluorospiro[1H-furo[3,4-c]pyridine-3,4'-piperidine] |
Standard InChI | InChI=1S/C11H13FN2O/c12-10-6-14-5-9-8(10)7-15-11(9)1-3-13-4-2-11/h5-6,13H,1-4,7H2 |
Standard InChI Key | NNKWGFJKKMMYSU-UHFFFAOYSA-N |
SMILES | C1CNCCC12C3=CN=CC(=C3CO2)F |
Canonical SMILES | C1CNCCC12C3=CN=CC(=C3CO2)F |
Introduction
Chemical Identity and Properties
7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] is characterized by several key identifiers and physical properties that define its chemical profile. The compound exhibits a rigid three-dimensional structure with specific structural features that contribute to its potential utility in pharmaceutical applications.
Basic Identifiers
The compound is primarily identified through several standard chemical identifiers as outlined below:
Parameter | Value |
---|---|
CAS Number | 1283090-73-2 |
Molecular Formula | C₁₁H₁₃FN₂O |
Molecular Weight | 208.23 g/mol |
Synonyms | Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidine], 7-fluoro- |
MDL Number | MFCD19382411 |
SMILES Notation | FC1=CN=CC2=C1COC23CCNCC3 |
The compound contains two nitrogen atoms, one oxygen atom, and one fluorine atom arranged in a specific spatial configuration that contributes to its chemical behavior .
Physical and Chemical Characteristics
The physical appearance and chemical properties of the compound are summarized in the table below:
Property | Description |
---|---|
Physical Appearance | White powder |
LogP | 1.3296 |
TPSA | 34.15 |
H-Bond Acceptors | 3 |
H-Bond Donors | 1 |
Rotatable Bonds | 0 |
Storage Conditions | 2-8°C, sealed in dry conditions |
Purity (Commercial) | Typically 95-97% |
The compound's moderate LogP value suggests a balanced lipophilicity profile, potentially conferring favorable drug-like properties in terms of membrane permeability and aqueous solubility .
Structural Features and Analysis
The unique molecular architecture of 7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] contributes significantly to its chemical behavior and potential applications in pharmaceutical research.
Structural Elements
The molecule contains several key structural elements:
-
A furo[3,4-c]pyridine system with a fluorine atom at the 7-position
-
A piperidine ring connected through a spiro carbon junction
-
A tertiary amine within the piperidine ring
-
An oxygen-containing furan moiety fused to the pyridine ring
The spiro connection creates a rigid three-dimensional framework that fixes the spatial arrangement of the two heterocyclic systems relative to each other, potentially enhancing selectivity for biological targets .
Supplier | Catalog Number | Available Sizes | Price Range (USD) |
---|---|---|---|
Sigma-Aldrich | ATE326365800 | 100 mg, 250 mg, 1 g | $483.75 - $2,058.75 |
AstaTech | 52480 | 100 mg | $483.75 |
ChemScene | CS-0173015 | Various | Not specified |
CymitQuimica | IN-DA000XYF | Various | To inquire |
MySkinRecipes | 67916 | 0.250 g, 1.000 g | ฿90,110.00 - ฿236,910.00 |
The relatively high cost of this compound reflects its specialized nature and the complexity of its synthesis .
Applications in Pharmaceutical Research
The structural features of 7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] make it particularly valuable in pharmaceutical applications, especially as a building block for drug discovery.
Medicinal Chemistry Applications
The compound serves primarily as a starting material in the synthesis of pharmacologically active substances, particularly those affecting the central nervous system, including:
The presence of the fluorine atom likely contributes to enhanced metabolic stability and altered lipophilicity, properties that are frequently exploited in modern drug design .
Related Research Applications
Compounds with similar structural features have been investigated in connection with:
-
Neuropeptide S receptor (NPSR) antagonism - with potential applications in substance abuse treatment and modulation of anesthetic duration
-
Central nervous system drug development - targeting specific neurotransmitter pathways
Research by Nishikawa and colleagues has explored the pharmacological potential of related furo-pyridine spiro systems, highlighting their utility in drug discovery efforts .
Related Compounds and Structural Analogues
Several structurally related compounds share similarities with 7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine], offering insights into structure-activity relationships and potential applications.
Direct Structural Analogues
The following table compares 7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] with closely related compounds:
Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] | 1283090-73-2 | C₁₁H₁₃FN₂O | Reference compound |
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride | 475152-31-9 | C₁₁H₁₂N₂O₂·HCl | Different ring fusion pattern; contains ketone group; HCl salt |
Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride | 475152-16-0 | C₁₁H₁₂N₂O₂·HCl | Contains ketone group; HCl salt |
These structural variations can significantly impact the biological activity and physicochemical properties of the compounds .
Broader Spiro Heterocycle Class
Spiro heterocycles more broadly have attracted considerable attention in medicinal chemistry due to their diverse biological activities, including:
-
Antibacterial and antifungal properties
-
Anticancer activities
-
Receptor modulation capabilities
The research by Aly et al. demonstrated that certain spiro compounds with pyrano[3,2-c]quinoline scaffolds exhibit ATP-non-competitive Src kinase inhibition, indicating the diverse biological potential of spiro systems similar to the title compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume